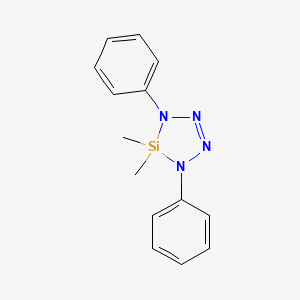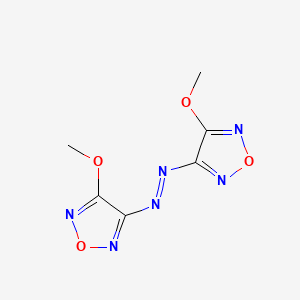![molecular formula C12H20O2 B14334837 2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one CAS No. 106180-22-7](/img/structure/B14334837.png)
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclooctane ring with a propan-2-yl-oxy-methylidene substituent at the second position and a ketone functional group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclooctene.
Introduction of the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Propan-2-yl-oxy-methylidene Group: This step involves the reaction of the cyclooctanone with propan-2-yl-oxy-methylidene reagents under specific conditions, such as the use of a base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl-oxy-methylidene group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the propan-2-yl-oxy-methylidene group can undergo various transformations. These interactions can lead to changes in the structure and function of biomolecules, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: A simpler compound with only a ketone group on the cyclooctane ring.
2-{[(Propan-2-yl)oxy]methylidene}cyclohexan-1-one: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one is unique due to its specific ring size and the presence of both a ketone and a propan-2-yl-oxy-methylidene group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
106180-22-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(propan-2-yloxymethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20O2/c1-10(2)14-9-11-7-5-3-4-6-8-12(11)13/h9-10H,3-8H2,1-2H3 |
InChI Key |
LSYVWCKZFLNTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


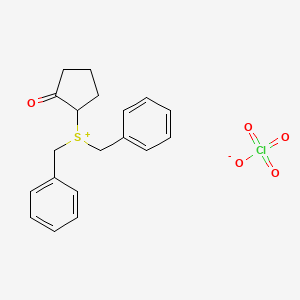
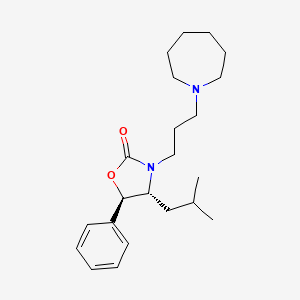
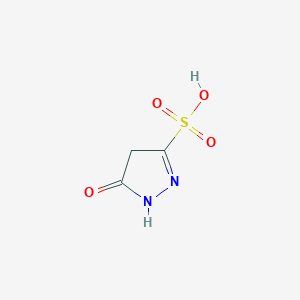
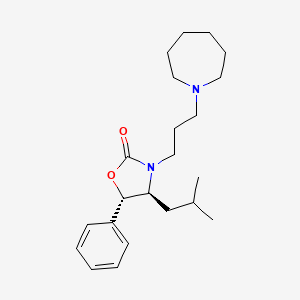
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

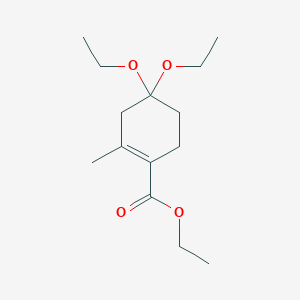
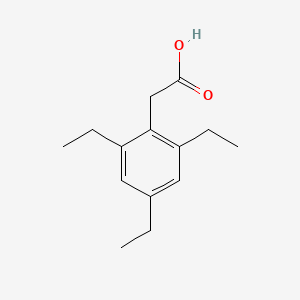

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
